(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
Description
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyanomethyl substituent at the 2-position and a benzyloxycarbonyl (Cbz) protecting group. This compound is synthesized via a two-step procedure starting from (S)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The hydroxyl group is first mesylated using methanesulfonyl chloride and triethylamine in dichloromethane, followed by purification via column chromatography to yield the product in 91% efficiency . Its molecular formula is inferred as C₁₄H₁₄N₂O₂ (based on mass spectrometry data in related compounds), with a molecular weight of ~250 g/mol . The compound is primarily utilized as a precursor in organocatalyst synthesis, leveraging its stereochemical integrity and functional group versatility .
Properties
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-8-13-7-4-10-16(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEGMXHOBRLDCW-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652999 | |
| Record name | Benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72500-25-5 | |
| Record name | Phenylmethyl (2S)-2-(cyanomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72500-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halomethyl derivative of the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include amines or other reduced forms of the cyanomethyl group.
Substitution: Products include various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations:
- Formation of Pyrrolidine Derivatives : The compound can be utilized to synthesize other pyrrolidine derivatives through nucleophilic substitution reactions.
- Functional Group Modifications : The cyanomethyl group can be oxidized or reduced to introduce different functional groups, expanding the range of products that can be synthesized from this compound.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts cyanomethyl to hydroxyl or carbonyl groups | Potassium permanganate, Chromium trioxide |
| Reduction | Converts cyanomethyl to amines | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Forms various ester derivatives | Alcohols, Amines |
Medicinal Chemistry
This compound is being investigated for its potential role as a precursor in the synthesis of pharmaceutical agents. Research indicates its utility in developing inhibitors for various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, such as prolyl oligopeptidase (PREP) .
Case Study: Prolyl Oligopeptidase Inhibitors
A study focused on identifying selective small molecule inhibitors for PREP highlighted the effectiveness of compounds related to this compound. These inhibitors showed promising results in modulating enzyme activity, which is crucial for therapeutic applications in treating conditions like neurodegenerative diseases .
Biological Research
In biological contexts, this compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways:
- Metabolic Pathway Studies : The compound's ability to interact with specific enzymes makes it a valuable tool for understanding metabolic processes and enzyme functions.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and specialty materials. Its versatility allows it to be incorporated into various formulations and processes within the chemical industry.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues differ in substituents at the 2-position of the pyrrolidine ring, influencing reactivity, applications, and synthetic routes.
Table 1: Substituent and Molecular Comparison
Analytical Characterization
Table 2: Analytical Techniques and Key Data
Stereochemical and Functional Implications
- Enantiomeric Specificity : The (S)-configuration in the target compound contrasts with the (R)-enantiomer of benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, which may exhibit divergent catalytic or biological activities .
- Cyanomethyl vs. Hydroxymethyl: The –CN group enhances electrophilicity, making the compound suitable for nucleophilic additions, whereas –CH₂OH is prone to oxidation or further functionalization .
- Bulkier Substituents: Compounds with benzylidene or quinoline groups exhibit steric hindrance, limiting their utility in asymmetric catalysis but enhancing binding in pharmaceutical contexts .
Biological Activity
(S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: C13H14N2O2
- CAS Number: 72500-25-5
The compound features a pyrrolidine ring, a benzyl group, and a cyanomethyl substituent, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with benzyl and cyanomethyl groups under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Neuroleptic Activity
Research indicates that compounds similar to this compound exhibit neuroleptic properties. A study evaluating the neuroleptic activity of benzamide derivatives found that modifications on the pyrrolidine structure significantly influenced their efficacy. For instance, certain benzamides demonstrated enhanced inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting a potential application in treating psychotic disorders .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on related compounds. It was found that substituents on the pyrrolidine ring can dramatically affect biological activity. For example, the introduction of a benzyl group has been shown to enhance neuroleptic activity significantly. In one study, a derivative of a related compound was reported to be 408 times more potent than haloperidol, highlighting the importance of structural modifications .
Case Study: Antipsychotic Potential
In a study focusing on antipsychotic drugs, various derivatives of pyrrolidine were synthesized and tested for their ability to inhibit stereotypic behaviors in animal models. The findings suggested that modifications leading to increased binding affinity at dopamine receptors could enhance therapeutic effects while minimizing side effects .
Pharmacological Evaluation
Pharmacological evaluations have demonstrated that this compound interacts with specific molecular targets, modulating biochemical pathways involved in neurotransmission. The compound's ability to influence dopaminergic signaling pathways positions it as a candidate for further development as an antipsychotic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Q & A
Basic: What synthetic methodologies are established for preparing (S)-Benzyl 2-(cyanomethyl)pyrrolidine-1-carboxylate?
Answer:
The synthesis typically involves:
- Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., sodium carbonate) to form the 1-carboxylate intermediate .
- Step 2: Cyanomethylation at the C2 position via nucleophilic substitution or alkylation reactions. For example, reacting the intermediate with bromoacetonitrile in the presence of a base like NaH .
- Step 3: Deprotection or functional group interconversion as needed. Industrial-scale methods may employ continuous flow reactors to optimize yield .
Key Data: In , similar compounds (e.g., benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate) were synthesized with >95% yield using palladium-catalyzed alkynylation .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. For example, in , pyrrolidine derivatives showed characteristic shifts at δ ~3.3–3.5 ppm (pyrrolidine CH₂) and δ ~7.3 ppm (benzyl aromatic protons) .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M + Na]+ = 457.1738 in ) .
- Chiral HPLC or Polarimetry: To confirm enantiomeric purity due to the (S)-configuration .
Basic: What biological activities are associated with this compound?
Answer:
- Enzyme Inhibition: Acts as a prolyl endopeptidase inhibitor, disrupting peptide bond cleavage in neurodegenerative pathways .
- Structural Mimicry: The pyrrolidine-cyanomethyl motif mimics natural substrates, enabling binding to enzymes like proteases .
- Pharmacological Potential: Analogous compounds (e.g., imidazo[1,5-a]pyrazine derivatives) show antiviral and anticancer activity .
Advanced: How does stereochemistry at the C2 position influence biological activity?
Answer:
The (S)-configuration enhances binding affinity to chiral enzyme pockets. For example:
- Case Study: (S)-enantiomers of pyrrolidine derivatives showed 10-fold higher inhibition of prolyl endopeptidase compared to (R)-forms due to optimal spatial alignment with the catalytic site .
- Methodological Note: Stereochemical analysis via X-ray crystallography or NOESY NMR is critical to validate configuration-activity relationships .
Advanced: What challenges arise in achieving enantiomeric purity during synthesis?
Answer:
- Racemization Risk: Basic conditions during cyanomethylation may induce racemization. Mitigation involves low-temperature reactions (<0°C) and chiral auxiliaries .
- Resolution Techniques: Diastereomeric salt formation or enzymatic resolution (e.g., lipase-mediated hydrolysis) ensures >99% ee .
- Analytical Validation: Chiral stationary phase HPLC with UV/ECD detectors confirms purity .
Advanced: How does the compound interact with prolyl endopeptidase?
Answer:
- Mechanism: The cyanomethyl group acts as an electrophilic trap, forming a covalent adduct with the enzyme’s catalytic serine residue.
- Kinetic Studies: IC₅₀ values are determined via fluorogenic substrate assays (e.g., Z-Gly-Pro-AMC hydrolysis inhibition) .
- Structural Insights: Docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Source Analysis: Compare assay conditions (e.g., enzyme source, buffer pH). For example, human vs. bacterial prolyl endopeptidase may exhibit differential inhibition .
- Data Normalization: Express activity as % inhibition relative to a positive control (e.g., Z-Pro-prolinal).
- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies, accounting for variability in purity and stereochemistry .
Advanced: How do structural analogs compare in activity and stability?
Answer:
- Analog Modifications: Replacing the cyanomethyl group with ethynyl or tert-butylthio groups alters lipophilicity and metabolic stability .
- Stability Data: (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (analog) has a melting point of 180–185°C and shelf stability >24 months at −20°C .
- Activity Trends: Electron-withdrawing groups (e.g., cyano) enhance enzyme inhibition but may reduce solubility .
Advanced: What methodological considerations optimize synthesis yield and purity?
Answer:
- Catalyst Screening: Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency in alkynylation reactions .
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) favor cyanomethylation kinetics .
- Workflow: Use inline IR spectroscopy for real-time reaction monitoring, reducing byproducts .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h, followed by LC-MS to detect degradation products (e.g., benzyl alcohol from ester hydrolysis) .
- Oxidative Stress Tests: Exposure to H₂O₂ or liver microsomes identifies susceptibility to CYP450-mediated oxidation .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
